2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with an allylsulfanyl group at the 2-position and a phenyl group at the 3-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the growth and proliferation of Mycobacterium tuberculosis and Mycobacterium bovis. By inhibiting these pathways, the compound prevents the bacteria from multiplying and spreading, thereby helping to control the infection .
Pharmacokinetics
It is known that the compound has a broad spectrum of antibacterial activity, with a minimum inhibitory concentration (mic) in the range of 6–8 μm . This suggests that the compound is able to reach effective concentrations in the body.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis and Mycobacterium bovis. This leads to a reduction in the number of bacteria in the body, helping to control the infection .
Biochemical Analysis
Biochemical Properties
It has been found that thieno[3,2-d]pyrimidin-4-amines, a class of compounds to which it belongs, can inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis .
Cellular Effects
In terms of cellular effects, some compounds in the thieno[3,2-d]pyrimidin-4-one class have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The specific effects of 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one on cells have not been reported yet.
Molecular Mechanism
Related compounds have been found to inhibit Cyt-bd, suggesting that this compound may also interact with this enzyme .
Metabolic Pathways
Given that related compounds can inhibit Cyt-bd, it is possible that this compound may also be involved in energy metabolism pathways .
Preparation Methods
The synthesis of 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases such as potassium t-butoxide in boiling solvents like t-butanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thienopyrimidine derivatives using reducing agents such as lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction . The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrimidines, and substituted aromatic derivatives.
Scientific Research Applications
2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: Due to its biological activity, the compound is being investigated for its potential use in drug development. It has shown promise as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities, such as catalysts or sensors
Comparison with Similar Compounds
2-(Allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds in the thienopyrimidine family, such as:
2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine: This compound has a similar structure but with an additional phenylsulfanyl group, which may impart different chemical and biological properties.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar core structure but lack the allylsulfanyl and phenyl groups, resulting in different reactivity and biological activity.
Pyrazolopyrimidine-based derivatives: These compounds share a similar pyrimidine core but with different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-phenyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h2-8,10H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSFJXSAWYCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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